molecular formula C22H21N3O4 B2569759 (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 882225-69-6

(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

Cat. No.: B2569759
CAS No.: 882225-69-6
M. Wt: 391.427
InChI Key: MBSVWRNTIGCZIP-UHFFFAOYSA-N
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Description

The compound (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone is a synthetic molecule that targets both BRD4 and PI3K pathways . It has been shown to inhibit target pathways and medulloblastoma (MB) cell growth in vitro and in vivo .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study on the synthesis and antitumor activity of related compounds indicates the potential of these molecules in cancer research. For example, compounds with similar structural features have been synthesized and shown to inhibit the proliferation of various cancer cell lines, such as A549 (lung carcinoma), BGC-823 (gastric carcinoma), and HepG-2 (hepatocellular carcinoma) (Zhi-hua Tang & W. Fu, 2018).

Structural and Bioactive Studies

  • Research on structural exploration and bioactivity analysis of similar compounds has provided insights into their potential applications. For instance, derivatives synthesized for structural analysis and antiproliferative activity assessment have demonstrated significant bioactivity, further emphasizing the relevance of such compounds in medicinal chemistry and drug development (S. Benaka Prasad et al., 2018).

Antioxidant Properties

  • Investigations into the antioxidant properties of related molecules, such as derivatives of dihydroxyphenyl compounds, have shown effective antioxidant power. These findings suggest the potential utility of these compounds in addressing oxidative stress-related conditions (Yasin Çetinkaya et al., 2012).

B-Raf Inhibition for Cancer Treatment

  • A specific study on novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety revealed their effectiveness as B-Raf inhibitors, highlighting their potential in treating melanoma and other cancers harboring the B-Raf mutation (Yu-Shun Yang et al., 2012).

Imaging Agent for Parkinson's Disease

  • Synthesis of a compound labeled with carbon-11 as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease illustrates the diverse applications of such molecules in neurodegenerative disease research (Min Wang et al., 2017).

Mechanism of Action

The compound (3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone targets both BRD4 and PI3K pathways . It has been shown to inhibit these pathways and medulloblastoma (MB) cell growth in vitro and in vivo .

Properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-22(24-8-10-27-11-9-24)18-15-25(17-4-2-1-3-5-17)23-21(18)16-6-7-19-20(14-16)29-13-12-28-19/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSVWRNTIGCZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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